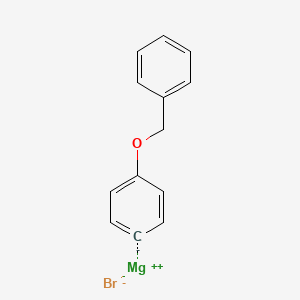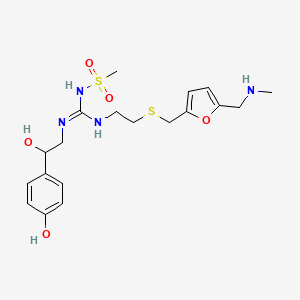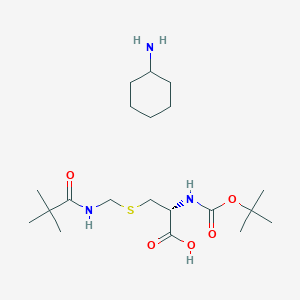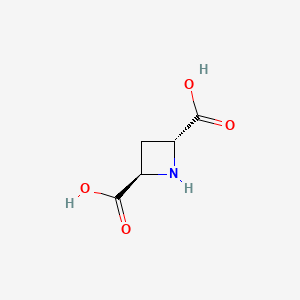
N-Acetyl Lorcaserin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl Lorcaserin, commonly known as Lorcaserin, is a synthetic compound that is used in scientific research for a variety of applications. It is a selective serotonin 2C receptor agonist that has been studied for its potential to treat obesity, depression, and other conditions.
Applications De Recherche Scientifique
Weight Management
Lorcaserin, a selective serotonin 2C receptor agonist, has been shown to be effective in reducing body weight and improving the maintenance of weight loss in obese or overweight adults. It is used in conjunction with physical activity and calorie restriction for weight loss in obese patients with a body mass index (BMI) of 30 and above, and in overweight patients with weight-related comorbidities .
Appetite Reduction
Lorcaserin has been shown to reduce appetite and food intake in animal models of obesity . It is thought that targeting the 5HT2C receptor may alter body weight by regulating satiety .
Synthesis of Anti-Obesity Drugs
A new enantioselective synthesis of the anti-obesity drug lorcaserin has been described for the first time . This synthesis starts from easily accessible 3-chlorostyrene oxide and employs hydrolytic kinetic resolution as a source of chirality .
Development of Structural Variants
The protocol used in the enantioselective synthesis of lorcaserin might also be useful in the synthesis of structural variants of lorcaserin . This could potentially lead to the development of new drugs with similar or improved properties.
Treatment of Obesity
Lorcaserin is used for the treatment of obesity . It has been shown to produce a dose-dependent weight loss over a 12-week period by promoting satiety and decreasing food consumption .
Potential Risks and Side Effects
In February 2020, the FDA issued a Drug Safety Communication requesting the manufacturer of Belviq (lorcaserin hydrochloride tablets, 10 mg) and Belviq XR (lorcaserin hydrochloride extended-release tablets, 20 mg) to voluntarily withdraw these products from the U.S. market . This decision was based on the results of a clinical trial assessing the risk of heart-related problems that found that patients treated with lorcaserin may have a higher risk of cancer .
Mécanisme D'action
Target of Action
N-Acetyl Lorcaserin, like its parent compound Lorcaserin, primarily targets the serotonin 2C receptor (5-HT2C) . The 5-HT2C receptor is a subtype of the serotonin receptor, which plays a crucial role in the regulation of mood, anxiety, feeding, and reproductive behavior .
Mode of Action
N-Acetyl Lorcaserin acts as a selective agonist at the 5-HT2C receptor . By selectively activating these receptors, it stimulates pro-opiomelanocortin (POMC) neurons in the arcuate nucleus of the hypothalamus . This leads to increased release of alpha-melanocortin stimulating hormone at melanocortin-4 receptors, resulting in satiety and decreased food intake .
Biochemical Pathways
The activation of 5-HT2C receptors by N-Acetyl Lorcaserin leads to the stimulation of POMC neurons. These neurons are a critical component of the central melanocortin system, a key regulator of energy homeostasis . The stimulation of POMC neurons leads to the release of alpha-melanocortin stimulating hormone, which binds to melanocortin-4 receptors, leading to reduced appetite and increased energy expenditure .
Pharmacokinetics
Lorcaserin undergoes extensive hepatic metabolism, producing two major metabolites: lorcaserin sulfamate (M1) and N-carbamoyl glucuronide lorcaserin (M5), as well as minor metabolites (glucuronide and sulfate conjugates) . These metabolites are primarily excreted in the urine . The time to peak concentration for lorcaserin is approximately 1.5 to 2 hours for immediate release and 10 hours for extended release . The elimination half-life is around 11 hours for immediate-release and 12 hours for extended-release .
Result of Action
The primary result of N-Acetyl Lorcaserin’s action is a reduction in food intake and body weight. By promoting satiety and decreasing food consumption, it produces a dose-dependent weight loss . It is used in conjunction with physical activity and calorie restriction for weight loss in obese patients with a body mass index (BMI) of 30 and above, and in overweight patients with weight-related comorbidities .
Propriétés
IUPAC Name |
1-[(5R)-7-chloro-5-methyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO/c1-9-8-15(10(2)16)6-5-11-3-4-12(14)7-13(9)11/h3-4,7,9H,5-6,8H2,1-2H3/t9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBRQQRJEBYRWMN-VIFPVBQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC2=C1C=C(C=C2)Cl)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCC2=C1C=C(C=C2)Cl)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Acetyl Lorcaserin | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![disodium;2-hydroxy-5-[(Z)-(4-oxo-3-sulfonatocyclohexa-2,5-dien-1-ylidene)-(2,3,4,5-tetrabromo-6-carboxyphenyl)methyl]benzenesulfonate](/img/structure/B1142517.png)
